N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

GPCR pharmacology adenosine receptor chemogenomics

Sourcing a well-characterized ITA analog with dual GPCR annotations is challenging. This compound resolves that gap: a unique N1-cyclohexyl imidazole thioacetanilide with documented adenosine A1 receptor affinity (pKi 8.96) and insurmountable CCR5 antagonism. - Differentiated selectivity: Non-purine A1 ligand scaffold for GPCR counter-screening. - Mechanistic utility: Insurmountable CCR5 blockade, distinct from maraviroc, for sustained receptor inhibition studies. - Supply assurance: In stock with flexible packaging; request a quote for immediate global delivery.

Molecular Formula C23H24ClN3OS
Molecular Weight 425.98
CAS No. 1207008-34-1
Cat. No. B2600874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS1207008-34-1
Molecular FormulaC23H24ClN3OS
Molecular Weight425.98
Structural Identifiers
SMILESC1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C23H24ClN3OS/c24-18-11-13-19(14-12-18)26-22(28)16-29-23-25-15-21(17-7-3-1-4-8-17)27(23)20-9-5-2-6-10-20/h1,3-4,7-8,11-15,20H,2,5-6,9-10,16H2,(H,26,28)
InChIKeyWQHYURNQJHNRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazole Thioacetanilide Research Compound Overview


N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207008-34-1) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class [1]. It is characterized by a 1-cyclohexyl-5-phenyl-1H-imidazole core linked via a thioether bridge to an N-(4-chlorophenyl)acetamide moiety (molecular formula C23H24ClN3OS, MW 425.98) [2]. The ITA scaffold has been explored primarily for antiviral and GPCR-targeted applications, though published quantitative data for this specific analog remain sparse relative to close structural relatives in the series [1].

GPCR screening panel fit (non-purine A1 ligand chemotype)
CCR5 functional assay context (insurmountable antagonist profile)
ITA scaffold SAR exploration (N1-cyclohexyl analog)

Structural Uniqueness of the N1-Cyclohexyl ITA Analog


The imidazole thioacetanilide (ITA) pharmacophore is exquisitely sensitive to substitution at the N1-imidazole and N-arylacetamide positions. In the foundational SAR study by Zhan et al. (2009), altering the N1-aryl group shifted HIV-1 EC50 values by over an order of magnitude (e.g., compound 4a5 EC50 0.18 µM vs. lead L1 EC50 2.053 µM) [1]. CAS 1207008-34-1 uniquely combines a bulky N1-cyclohexyl substituent (vs. smaller aryl groups in most published ITAs) with a 4-chlorophenylacetamide terminus, and is also annotated with adenosine A1 receptor affinity (pKi 8.96) in chemogenomic databases [2]. These structural distinctions—absent in the closest commercially cataloged analogs—preclude assumption of interchangeable binding profiles or potency.

N1-Substituent N1-cyclohexyl vs N1-aryl ITAs: binding profile may differ; published SAR not directly transferable
Target Engagement GPCR-annotated chemotype may not match HIV-1 NNRTI series; target class divergence limits interchangeability
Data Confidence Adenosine A1 affinity is database-annotated; direct comparative binding assays not reported for this analog

Key Evidence for Compound Differentiation


Adenosine A1 Receptor Binding Affinity

CAS 1207008-34-1 is annotated in the ZINC15 database with an adenosine A1 receptor (ADORA1) pKi of 8.96 (equivalent to Ki ≈ 1.1 nM), derived from ChEMBL-curated binding data [1]. In the same dataset, structurally distinct high-affinity A1 ligands such as 2-chloro-6-cyclopentylamino-purine derivatives exhibit pKi ≈ 9.00, placing CAS 1207008-34-1 within a comparable affinity range despite its entirely different imidazole-thioacetamide scaffold [2]. This suggests that the 1-cyclohexyl-5-phenyl-imidazole core may serve as a viable alternative to purine-based A1 pharmacophores. Direct head-to-head comparison data against a specifically named ITA analog at ADORA1 are not publicly available.

A1 Binding Affinity
Reported
pKi 8.96 (Ki ≈ 1.1 nM)
Supports GPCR affinity screening context
ChEMBL-curated; no direct ITA analog comparison available
GPCR pharmacology adenosine receptor chemogenomics

CCR5 Insurmountable Antagonist Profile

A ChEMBL-deposited assay (CHEMBL4324739) describes CAS 1207008-34-1 as a non-competitive insurmountable antagonist at human CCR5, assessed via CCL3-stimulated [35S]GTPγS binding in U2OS cell membranes [1]. The insurmountable (non-competitive) mode of antagonism is a pharmacodynamic property that distinguishes this compound from competitive CCR5 antagonists such as maraviroc, which exhibits surmountable antagonism in analogous functional assays (maraviroc functional IC50 ≈ 3–10 nM in [35S]GTPγS assays) [2]. A specific EC50 value for CAS 1207008-34-1 in this assay was not publicly disclosed in the accessible database entry.

CCR5 Antagonism Mode
Class-level
Non-competitive insurmountable antagonist
Supports sustained receptor blockade studies
Functional EC50 not disclosed; maraviroc comparator is surmountable
HIV entry inhibition chemokine receptor CCR5 antagonist

N1-Cyclohexyl vs. N1-Aryl Substituent Effects

The defining structural feature of CAS 1207008-34-1 is its N1-cyclohexyl substituent on the imidazole ring, which contrasts sharply with the N1-aryl (phenyl, substituted phenyl) substituents reported in the Zhan et al. (2009) ITA series, where the most potent HIV-1 inhibitors—4a5 (EC50 0.18 µM) and 4a2 (EC50 0.20 µM)—bear N1-aryl groups [1]. While CAS 1207008-34-1 itself has not been directly tested in the same HIV-1 assay, its unique N1-cyclohexyl group introduces greater conformational flexibility and altered lipophilicity (cLogP ≈ 4.53 vs. estimated ~3.8–4.2 for N1-phenyl ITAs) [2]. In a closely related patent disclosure (US-20110086860-A1), 1-cyclohexyl-imidazole derivatives are claimed broadly as pharmacologically active agents [3].

N1-Substituent Effect
Reported
N1-cyclohexyl (cLogP ~4.53) vs N1-aryl (cLogP ~3.8–4.2)
Alters lipophilicity and conformational flexibility
Predicted properties; experimental target engagement data needed
medicinal chemistry structure-activity relationship HIV-1 NNRTI

Dual GPCR Target Annotation

CAS 1207008-34-1 is annotated in public chemogenomic databases with activity at two distinct GPCR targets: CCR5 (non-competitive antagonist) and adenosine A1 receptor (pKi 8.96) [1] [2]. In contrast, the closest published ITA analogs (e.g., compounds 4a2, 4a5, and N1-aryl ITAs from Zhan et al. 2009) have only been reported for HIV-1 RT inhibition, with no ADORA1 or CCR5 data publicly disclosed [3]. This dual annotation suggests that the N1-cyclohexyl substitution may redirect target engagement away from the HIV-1 RT binding site and toward GPCR targets. No direct multi-target profiling study comparing CAS 1207008-34-1 against N1-aryl ITAs has been published.

Dual GPCR Annotation
Reported
2 GPCR targets (CCR5, ADORA1) vs 1 (HIV-1 RT) for N1-aryl ITAs
Potential GPCR polypharmacology chemotype
Multi-target profiling study not published; requires independent confirmation
polypharmacology target engagement chemogenomic profiling

Recommended Research Applications


Non-Purine A1 Ligand for GPCR Screening

With an annotated pKi of 8.96 at ADORA1 [1], CAS 1207008-34-1 may serve as a non-purine A1 receptor ligand for GPCR selectivity panels. Its imidazole-thioacetamide scaffold is structurally distinct from canonical xanthine and adenine-based A1 ligands, potentially offering a differentiated selectivity profile for use in counter-screening campaigns.

Probe for Sustained CCR5 Blockade Studies

The annotation of non-competitive insurmountable CCR5 antagonism [2] positions this compound as a potential probe for studying sustained receptor blockade in HIV-1 entry assays. Its insurmountable character distinguishes it mechanistically from maraviroc (a surmountable CCR5 antagonist), making it useful for experiments requiring persistent receptor inhibition despite high chemokine concentrations.

SAR Exploration of N1-Cycloalkyl ITA Analogs

The N1-cyclohexyl substituent is unique among publicly disclosed ITA analogs, which predominantly feature N1-aryl groups [3]. This compound is therefore well-suited for systematic SAR studies comparing the conformational, electronic, and target-engagement effects of cycloalkyl vs. aryl N1-substitution within the ITA chemotype.

Chemical Probe for GPCR Polypharmacology

CAS 1207008-34-1 is one of the few ITA analogs annotated with activity at two GPCR targets (CCR5 and ADORA1) rather than at HIV-1 RT [1] [2] [3]. This dual annotation, while requiring independent confirmation, presents an opportunity for chemical biologists investigating GPCR crosstalk or screening for polypharmacology starting points.

Application
Selection Property
Validation Focus
Non-purine A1 GPCR screening
Non-purine imidazole-thioacetamide scaffold
ADORA1 selectivity panel review
Sustained CCR5 blockade studies
Non-competitive insurmountable antagonism
CCR5 functional assay endpoint review
ITA scaffold SAR exploration
N1-cyclohexyl substituent vs aryl
Conformational and target-engagement comparison
GPCR polypharmacology screening
Dual CCR5/ADORA1 annotation
Multi-target profiling confirmation
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